Chain-Length-Dependent 17β-HSD3 Inhibitory Activity: 4-Valerylphenol vs. Shorter-Chain Homologs
In a systematic structure-activity relationship study of 4-hydroxyphenyl ketones as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), 4-hydroxyvalerophenone (Compound 4) demonstrated an IC₅₀ of 60.52 µM [1]. In contrast, the shorter-chain analog 4-hydroxypropiophenone (C₃ chain) was reported to be inactive against the same enzyme target at concentrations up to 100 µM [1]. This stark activity differential—from no measurable inhibition to a defined IC₅₀ value—directly correlates with the extended C₅ valeryl chain length, which confers specific binding interactions absent in the shorter homolog.
| Evidence Dimension | 17β-HSD3 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 60.52 µM |
| Comparator Or Baseline | 4-Hydroxypropiophenone: No measurable inhibition at concentrations up to 100 µM |
| Quantified Difference | Target compound is active; comparator is inactive at the tested range |
| Conditions | In vitro enzymatic assay; recombinant human 17β-HSD3 |
Why This Matters
For researchers investigating 17β-HSD3 as a therapeutic target in hormone-dependent cancers or metabolic disorders, 4-hydroxyvalerophenone provides a defined tool compound with quantifiable potency, whereas the C₃ analog offers no utility in this context.
- [1] Lota RK, et al. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a series of 4-hydroxyphenyl ketones as potential inhibitors of 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3). Bioorg Med Chem Lett. 2006;16(17):4519-4522. View Source
